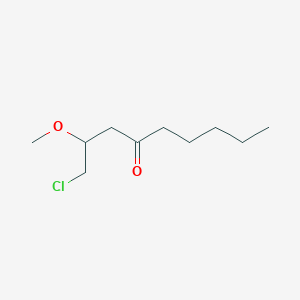
2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- is a compound belonging to the benzothiazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminobenzenethiol and 4-chlorobenzaldehyde under acidic conditions to form the desired benzothiazole derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and reagents, as well as energy-efficient processes. One-pot synthesis methods are favored for their simplicity and efficiency, reducing the need for multiple purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .
Applications De Recherche Scientifique
2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Similar in structure but lacks the 4-chloro substituent.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amine group.
2-Phenylbenzothiazole: Has a phenyl group at the 2-position instead of an amine.
Uniqueness
2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro group enhances its reactivity and potential as a pharmacologically active compound .
Propriétés
Numéro CAS |
111931-61-4 |
|---|---|
Formule moléculaire |
C14H8ClN3S2 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H8ClN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18) |
Clé InChI |
HOCMSQBAIMXRPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(S3)C=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


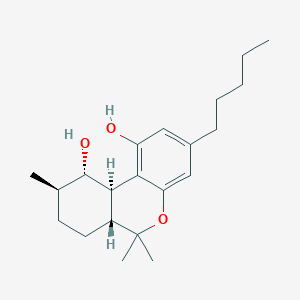
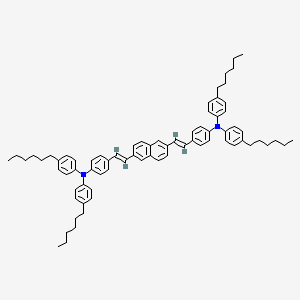
![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
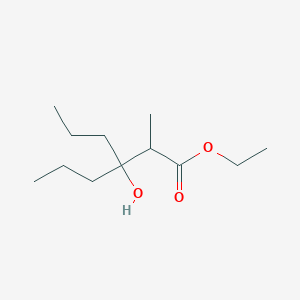
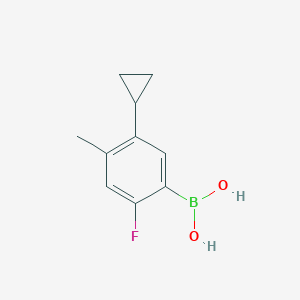
![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)
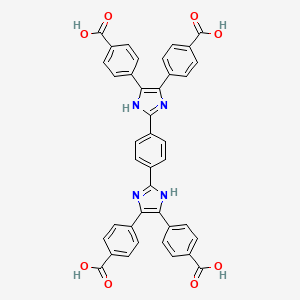
![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)
![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)

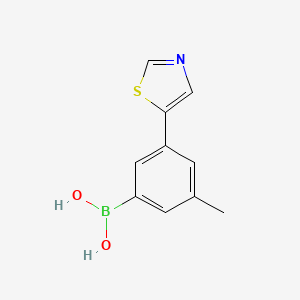
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
